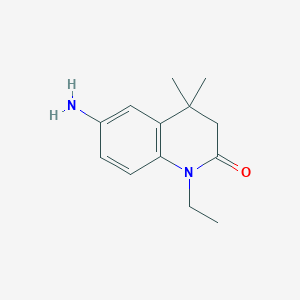

6-Amino-1-ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

CAS No.:

Cat. No.: VC15956898

Molecular Formula: C13H18N2O

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O |

|---|---|

| Molecular Weight | 218.29 g/mol |

| IUPAC Name | 6-amino-1-ethyl-4,4-dimethyl-3H-quinolin-2-one |

| Standard InChI | InChI=1S/C13H18N2O/c1-4-15-11-6-5-9(14)7-10(11)13(2,3)8-12(15)16/h5-7H,4,8,14H2,1-3H3 |

| Standard InChI Key | PQQFBAWLMULACO-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=O)CC(C2=C1C=CC(=C2)N)(C)C |

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituents

The compound belongs to the 3,4-dihydroquinolin-2(1H)-one family, a class of partially saturated quinoline derivatives. The core structure consists of a bicyclic system with a ketone group at position 2 and a partially saturated six-membered ring. Key substituents include:

-

1-Ethyl group: Attached to the nitrogen atom at position 1, enhancing lipophilicity and steric bulk.

-

4,4-Dimethyl groups: Positioned at the saturated carbon adjacent to the ketone, conferring conformational rigidity.

-

6-Amino group: A primary amine at position 6, enabling hydrogen bonding and electrostatic interactions.

The IUPAC name systematically describes this arrangement: 6-amino-1-ethyl-4,4-dimethyl-3H-quinolin-2-one.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₈N₂O | |

| Molecular weight | 218.29 g/mol | |

| Exact mass | 218.1420 | |

| LogP (partition coeff.) | 2.05 | |

| Topological PSA | 58.71 Ų |

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves multi-step cyclization and functionalization strategies:

Nitro Reduction Pathway

A common approach starts with a nitro-substituted precursor (e.g., 1-ethyl-6-nitro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one), which undergoes reduction to introduce the amino group. Iron powder or catalytic hydrogenation with Pd/C in the presence of ammonium chloride achieves this transformation .

Example protocol:

-

Nitro precursor preparation: Cyclocondensation of ethyl acetoacetate with substituted anilines under acidic conditions forms the dihydroquinolinone core .

-

Nitro reduction: Treatment with SnCl₂ in ethanol/water at reflux yields the amino derivative (97% yield reported) .

Buchwald-Hartwig Amination

Physicochemical Properties

Solubility and Stability

While quantitative solubility data remain undocumented, the LogP value of 2.05 suggests moderate lipophilicity, favoring membrane permeability. The geminal dimethyl groups at position 4 likely enhance metabolic stability by impeding oxidative degradation.

Spectroscopic Characterization

-

¹H NMR: Key signals include:

-

MS (ESI+): Dominant peak at m/z 219.1 [M+H]⁺.

Biological Activity and Mechanisms

Applications in Drug Discovery

Kinase and Epigenetic Targets

The compound’s rigidity and hydrogen-bonding capacity make it suitable for designing:

-

CDK inhibitors: Quinolinones mimic ATP-binding motifs in kinase domains.

-

Lysine demethylase inhibitors: Amino groups coordinate catalytic iron ions .

Prodrug Development

Esterification of the 2-ketone (e.g., ethoxycarbonyl prodrugs) could improve oral bioavailability, leveraging hepatic esterase activation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume